molecular formula C6H12N2O2S B15277729 3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine

3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B15277729
M. Wt: 176.24 g/mol
InChI Key: VEWGXNYZQRNCOO-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-3-azabicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This method grants access to highly valuable bicyclic scaffolds with three contiguous stereocenters . The reaction conditions often include the use of organic or iridium photoredox catalysts and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amine position.

Scientific Research Applications

3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The methylsulfonyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific combination of a bicyclic ring system and a methylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methylsulfonyl-3-azabicyclo[3.1.0]hexan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2S/c1-11(9,10)8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWGXNYZQRNCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2C(C1)C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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